Lipophilicity (LogP) Comparison: Cyclobutyl vs. Methyl Substitution
The introduction of a cyclobutyl group at the N1 position of the pyrazole ring significantly increases lipophilicity compared to a methyl group. The calculated LogP for 2-(1-cyclobutyl-1H-pyrazol-5-yl)acetic acid is 1.2352 , whereas the LogP for the methyl analog, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, is estimated to be lower due to the smaller, more polar nature of the methyl substituent. This difference in LogP can impact membrane permeability and distribution, which are key considerations in compound selection for biological assays or chemical synthesis [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.2352 |
| Comparator Or Baseline | 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid (estimated to be lower) |
| Quantified Difference | Increase in LogP due to cyclobutyl substitution. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
Higher LogP is generally associated with increased membrane permeability, which can be critical for achieving intracellular target engagement or optimizing drug-like properties.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
